molecular formula C12H28O2Si B8238867 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 103202-59-1

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B8238867
CAS No.: 103202-59-1
M. Wt: 232.43 g/mol
InChI Key: ROMDTZBCCCGPDR-UHFFFAOYSA-N
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Description

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a silyl ether derivative of 1-hexanol, where the hydroxyl group at the terminal carbon (C6) is replaced by a tert-butyldimethylsilyl (TBDMS) ether group. This modification significantly alters the compound’s physical and chemical properties, making it a valuable intermediate in organic synthesis, particularly in protecting alcohol moieties during multi-step reactions . The TBDMS group enhances steric bulk and stability against hydrolysis, acids, and bases compared to simpler silyl groups like trimethylsilyl (TMS) .

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMDTZBCCCGPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458379
Record name 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103202-59-1
Record name 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct route involves reacting 6-hydroxyhexanol with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon center. Imidazole or triethylamine is typically employed to scavenge HCl, driving the reaction to completion:

6-Hydroxyhexanol+TBDMSClBase1-Hexanol, 6-TBDMS-oxygenated+HCl\text{6-Hydroxyhexanol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{1-Hexanol, 6-TBDMS-oxygenated} + \text{HCl}

Key studies demonstrate that N,N-diarylammonium pyrosulfate catalysts enhance reaction rates in solvent-free systems, achieving yields exceeding 85% at ambient temperatures. This contrasts with traditional methods requiring dichloromethane or tetrahydrofuran (THF) as solvents.

Table 1: Comparative Silylation Conditions

CatalystSolventTemperature (°C)Yield (%)
N,N-Diarylammonium PSSolvent-free2592
ImidazoleTHF0–2578
TriethylamineDCM2565

Optimization Strategies

  • Catalyst Loading : Reducing N,N-diarylammonium pyrosulfate to 3–5 mol% minimizes side reactions while maintaining efficiency.

  • Moisture Control : Anhydrous conditions prevent premature hydrolysis of TBDMSCl. Molecular sieves (4Å) are often added to the reaction mixture.

  • Scalability : Pilot-scale trials (100 mmol) confirm consistent yields without column chromatography, leveraging the catalyst’s micellar properties for facile product isolation.

Hydrolysis of Silyl-Protected Esters

Two-Step Synthesis Pathway

This method first synthesizes a silyl-protected ester precursor, followed by selective hydrolysis. For example, 6-(TBDMSO)hexyl acetate undergoes hydrolysis under basic or acidic conditions:

6-(TBDMSO)hexyl acetate+H2OH+/OH1-Hexanol, 6-TBDMS-oxygenated+Acetic acid\text{6-(TBDMSO)hexyl acetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{1-Hexanol, 6-TBDMS-oxygenated} + \text{Acetic acid}

Table 2: Hydrolysis Efficiency Across Conditions

ConditionCatalystTime (h)Yield (%)
Aqueous NaOHNone1270
Reverse micelleN,N-Diarylammonium PS295

The reverse micelle system proves superior, as the catalyst’s amphiphilic structure localizes water molecules near the ester group, accelerating hydrolysis without degrading the TBDMS moiety.

Catalytic Silylation Using Supported Metal Alloys

Palladium-Gold (Pd-Au) Catalytic Systems

Recent breakthroughs in heterogeneous catalysis enable direct silylation of alcohols using aryl halides as silicon donors. Supported Pd-Au alloys (e.g., on SiO₂ or carbon) mediate the coupling of 6-hydroxyhexanol with tert-butyldimethylsilyl bromide:

6-Hydroxyhexanol+TBDMSBrPd-Au/SiO21-Hexanol, 6-TBDMS-oxygenated+HBr\text{6-Hydroxyhexanol} + \text{TBDMSBr} \xrightarrow{\text{Pd-Au/SiO}_2} \text{1-Hexanol, 6-TBDMS-oxygenated} + \text{HBr}

Table 3: Catalyst Performance Metrics

Support MaterialMetal Ratio (Pd:Au)Turnover Frequency (h⁻¹)Selectivity (%)
SiO₂3:11,20098
Carbon1:195092

The SiO₂-supported catalyst achieves higher activity due to stronger metal-support interactions, which stabilize active Pd sites during silylation .

Chemical Reactions Analysis

Types of Reactions: 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The TBDMS group protects the hydroxyl group from oxidation, allowing selective oxidation of other functional groups in the molecule.

    Reduction: The compound can undergo reduction reactions, but the TBDMS group remains intact under mild reducing conditions.

    Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, revealing the free hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for selective oxidation.

    Reduction: Mild reducing agents like sodium borohydride (NaBH4) can be used without affecting the TBDMS group.

    Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., acetic acid) can be used to remove the TBDMS group.

Major Products Formed:

    Oxidation: Depending on the substrate, aldehydes or ketones can be formed.

    Reduction: Alcohols or other reduced forms of the substrate.

    Substitution: The free alcohol (1-hexanol) is regenerated upon removal of the TBDMS group.

Scientific Research Applications

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, also known as 6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol, is a silyl ether derivative of 1-hexanol, commonly utilized as a protecting group in organic synthesis . The primary application of this compound lies in its ability to protect the hydroxyl functional group, which is crucial in multi-step organic syntheses, where selective reactions are necessary. The tert-butyldimethylsilyl (TBDMS) group offers stability under various reaction conditions, enabling selective deprotection at a later stage.

Applications in Scientific Research

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, particularly in organic synthesis, with applications including:

  • Protecting Group : It is used to protect hydroxyl groups during multi-step synthesis, allowing selective reactions on other functional groups.
  • Synthesis of Complex Molecules : It facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive hydroxyl groups.
  • Biological Studies : It is employed in the synthesis of biologically active compounds, enabling the study of their mechanisms and interactions.
  • Material Science : It is used in the preparation of functionalized materials and polymers.

Protecting Group

The TBDMS group in 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This protection is particularly useful in multi-step syntheses where selective deprotection is required at a later stage.

Synthesis of Complex Molecules

This compound aids in the synthesis of complex natural products and pharmaceuticals by allowing chemists to manipulate sensitive functional groups without degradation.

Mechanism of Action

The primary mechanism of action of 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This protection is particularly useful in multi-step syntheses where selective deprotection is required at a later stage. The molecular targets and pathways involved are primarily related to the synthetic transformations of the protected alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- ~C₁₂H₂₈O₂Si ~228.5 TBDMS-protected alcohol; high steric bulk, hydrolytic stability Protecting group in peptide and polyketide synthesis (e.g., simvastatin)
6-Chloro-1-hexanol C₆H₁₃ClO 136.62 Terminal chloro-substituted alcohol; reactive towards nucleophiles Intermediate in alkylation or polymerization reactions
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 Siloxane with two TMS groups; low viscosity, high thermal stability Solvent, lubricant, and silicone precursor
1-Hexanol C₆H₁₄O 102.17 Primary alcohol; hydrophilic, volatile Solvent, fragrance, and plasticizer

Key Differences in Reactivity and Stability

  • Hydrolytic Stability: The TBDMS group in 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- offers superior resistance to hydrolysis compared to 6-chloro-1-hexanol, which undergoes rapid substitution in aqueous conditions . This stability is critical in synthetic workflows requiring temporary alcohol protection .
  • Steric Effects: The bulky TBDMS group reduces nucleophilic attack susceptibility, unlike the chloro group in 6-chloro-1-hexanol, which is highly reactive towards bases and nucleophiles .
  • Thermal Stability : TBDMS ethers decompose at higher temperatures (~300°C) compared to siloxanes like hexamethyldisiloxane, which are stable up to 400°C .

Toxicity and Handling

  • 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Limited toxicity data are available, but analogous silyl ethers (e.g., TBDMS derivatives) generally exhibit low acute toxicity and require standard lab precautions .
  • 6-Chloro-1-hexanol: Classified as Category 4 for oral toxicity (H302) and Category 2 for skin irritation (H315), necessitating stringent handling protocols .

Research Findings and Industrial Relevance

  • Stability Under Hydrothermal Conditions : Silyl ethers like TBDMS derivatives remain intact under hydrothermal carbonization (HTC) conditions up to 300°C, unlike simpler alcohols, which degrade into aromatic byproducts .
  • Synthetic Versatility: The TBDMS group’s compatibility with Grignard reagents, oxidants, and reducing agents makes 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- indispensable in multi-step syntheses of complex natural products .

Biological Activity

Overview

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 103202-59-1) is an organic compound with the molecular formula C12_{12}H28_{28}O2_2Si. It is a derivative of hexanol where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound plays a significant role in organic synthesis and has potential biological applications due to its stability and ability to protect functional groups during chemical reactions.

  • Molecular Weight : 232.435 g/mol
  • Appearance : Clear liquid
  • Solubility : Soluble in organic solvents, insoluble in water

The primary function of 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its ability to act as a protecting group for hydroxyl functionalities. This protection is crucial in multi-step organic syntheses where selective reactions are necessary. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions that could compromise the integrity of the synthesis process.

Protective Role in Synthesis

1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely utilized in scientific research for:

  • Protecting Hydroxyl Groups : It enables selective reactions on other functional groups while safeguarding the hydroxyl from oxidation or unwanted substitution.
  • Facilitating Complex Syntheses : This compound aids in synthesizing complex natural products and pharmaceuticals by allowing chemists to manipulate sensitive functional groups without degradation.

Comparative Analysis with Similar Compounds

The unique properties of 1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be contrasted with other silyl-protected alcohols:

Compound NameSilyl GroupStabilityApplications
1-Hexanol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-TBDMSHighOrganic synthesis
1-Hexanol, 6-[[(trimethylsilyl)oxy]-]TMSModerateOrganic synthesis
1-Hexanol, 6-[[(triethylsilyl)oxy]-]TESModerateOrganic synthesis

Case Studies

Although specific case studies focusing exclusively on the biological activity of this compound are scarce, its role in synthetic chemistry has been documented:

  • Case Study 1 : In a synthetic route involving the preparation of a complex natural product, researchers utilized TBDMS protection to enhance selectivity and yield. The protected alcohol was subjected to various reactions without degradation of the TBDMS group, demonstrating its effectiveness as a protective agent .
  • Case Study 2 : A comparative study on various silyl ethers showed that compounds with TBDMS groups exhibited superior stability under acidic conditions compared to TMS or TES groups. This stability allows for more versatile applications in complex synthetic routes .

Q & A

Basic: What are the standard synthetic routes for preparing 1-Hexanol derivatives, and how do reaction conditions influence product purity?

The synthesis of 1-Hexanol derivatives typically involves hydroformylation of alkenes (e.g., pentene) followed by hydrogenation, or reduction of hexanoic acid . For silyl-protected derivatives like 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-Hexanol, selective protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride under inert conditions is critical. Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Rh or Co) for hydroformylation.
  • Temperature control : Hydrogenation steps often require 50–100°C to minimize side reactions.
  • Purification : Chromatography or distillation to isolate the silylated product, as residual silanol byproducts can affect downstream applications .

Basic: How does the solubility of 1-Hexanol derivatives in aqueous and organic solvents impact experimental design?

1-Hexanol derivatives exhibit limited water solubility (~0.4 g/L at 25°C) due to their hydrophobic alkyl chains but are highly soluble in organic solvents like ethanol or diethyl ether . For silylated variants, solubility decreases further due to the bulky silyl group. Methodological considerations:

  • Partitioning studies : Use shake-flask methods with UV/GC analysis to quantify distribution coefficients (logP) .
  • Solvent selection : Prefer low-polarity solvents (e.g., hexane) for reactions involving silyl-protected alcohols to avoid desilylation.
  • Temperature dependence : Solubility in alcohols (e.g., 1-hexanol in 1-propanol) increases with temperature, requiring controlled heating for homogeneous mixing .

Advanced: How can researchers optimize the use of 1-Hexanol derivatives in low-temperature sintering processes for conductive inks?

In silver paste formulations, 1-Hexanol derivatives act as co-solvents to reduce sintering temperatures. Key optimization steps include:

  • Volatilization kinetics : Use thermogravimetric analysis (TGA) to determine optimal heating rates (e.g., 5°C/min) that balance solvent removal and ink stability .
  • Rheological tuning : Adjust the 1-Hexanol content to achieve viscosities of 10–50 Pa·s (measured via rotational rheometry) for screen-printing applications.
  • Electrical performance : Post-sintering resistivity (<200°C) can reach ~4.2×10⁻⁵ Ω·cm, validated by four-point probe measurements .

Advanced: How should researchers resolve contradictions in vapor-liquid equilibrium (VLE) data for 1-Hexanol-containing systems?

Discrepancies in VLE data (e.g., for 1-Hexanol + 2,5-dimethylfuran mixtures) arise from non-ideal interactions and measurement techniques. Mitigation strategies:

  • Data validation : Cross-check experimental setups (e.g., static vs. dynamic VLE cells) and ensure azeotrope-free conditions .
  • Model correlation : Apply activity coefficient models (NRTL or UNIQUAC) with regressed parameters (α, τ) to improve predictive accuracy. For example, NRTL fits DMF + 1-Hexanol systems with <5% deviation .
  • Reproducibility : Conduct triplicate measurements at controlled pressures (e.g., 2 bar) and temperatures (313–393 K) .

Basic: What are the critical safety protocols for handling 1-Hexanol derivatives in laboratory settings?

  • Exposure limits : Adhere to OSHA Permissible Exposure Limits (PEL) of 50 ppm (skin) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile silanes or flammable 1-Hexanol vapors .
  • First aid : For skin contact, wash with soap/water immediately; for inhalation, administer oxygen if respiratory irritation occurs .

Advanced: How can biocatalytic systems enhance CO₂ capture efficiency in 1-Hexanol-based absorbents?

1-Hexanol/amine blends (e.g., AEPD:1-Hexanol) with carbonic anhydrase (CA) enzymes improve CO₂ absorption kinetics:

  • Cyclic capacity : Achieve >90% regeneration over three cycles via ultrasound-assisted desorption at 40 kHz .
  • Enzyme stability : Immobilize CA on mesoporous silica to maintain activity above 80% after 50 hours at 303 K .
  • Process scaling : Optimize gas-liquid contactor designs (e.g., packed beds) to maximize interfacial area and minimize solvent degradation.

Advanced: What computational approaches address discrepancies in simulated vs. experimental solubility data for 1-Hexanol-water systems?

Molecular dynamics (MD) simulations often overestimate water solubility in 1-Hexanol (e.g., 35% simulated vs. 23% experimental mole fraction):

  • Force field refinement : Use OPLS-AA or CHARMM parameters with adjusted Lennard-Jones terms for hydroxyl-silanol interactions .
  • Ion effects : Incorporate ionic strength corrections (e.g., Debye-Hückel theory) when modeling salt-containing systems .
  • Validation : Cross-reference with osmotic MD simulations and experimental Karl Fischer titration data .

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